molecular formula C18H14Cl2N2O3S B2612584 N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide CAS No. 922661-78-7

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide

Cat. No. B2612584
M. Wt: 409.28
InChI Key: PSQQUJHELZBPQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known to have various pharmaceutical applications and their derivatives have a wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic .


Synthesis Analysis

While specific synthesis methods for this compound were not found, thiazole derivatives are often synthesized through condensation reactions. For example, 5-(Tert-butyl)-N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine was synthesized in four steps starting from pivalic acid via thiourea formation followed by heterocyclization with hydrazine hydrate .


Molecular Structure Analysis

The structure of thiazole derivatives is often established by spectroscopic data, elemental analysis, and substantiated by single-crystal X-ray crystallography . Density functional theory (DFT) calculations are often performed to gain insights into the electronic structure of the compound .

Scientific Research Applications

Protective Group Strategies

The 3,4-dimethoxybenzyl Moiety as a New N-protecting Group

The 3,4-dimethoxybenzyl group has been utilized as an N-protecting group for 1,2-thiazetidine 1,1-dioxide derivatives, showcasing its potential in synthetic chemistry for protecting nitrogen-containing compounds during reactions. This strategy highlights the broader utility of dimethoxybenzyl groups in synthetic applications, which may be relevant for compounds like N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide in facilitating specific synthetic transformations or protecting functional groups during complex syntheses (Grunder-Klotz & Ehrhardt, 1991).

Molecular Structure Analysis

Molecular Structure of N-3-hydroxyphenyl-4-methoxybenzamide

Research on N-3-hydroxyphenyl-4-methoxybenzamide provides insights into how molecular structure analysis, including single crystal X-ray diffraction and DFT calculations, can elucidate the impact of intermolecular interactions on molecular geometry. Such analyses are crucial for understanding the physicochemical properties of complex molecules, potentially including N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide (Karabulut et al., 2014).

Environmental Impact of Chlorinated Compounds

Chlorinated Phenols Occurrence, Toxicity, Metabolism, and Environmental Impact

This study reviews the environmental and health impacts of chlorinated phenols, which are structurally related to the dichlorophenyl component of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide. Understanding the environmental fate, toxicity, and degradation pathways of chlorinated compounds is crucial for assessing the potential environmental risks associated with their use (Ahlborg et al., 1980).

properties

IUPAC Name

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O3S/c1-24-15-5-3-4-12(16(15)25-2)17(23)22-18-21-14(9-26-18)11-7-6-10(19)8-13(11)20/h3-9H,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSQQUJHELZBPQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide

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